molecular formula C7H14N2O3 B1236525 N-Ethylcarbaminomethyl-L-alanine CAS No. 76157-58-9

N-Ethylcarbaminomethyl-L-alanine

Cat. No.: B1236525
CAS No.: 76157-58-9
M. Wt: 174.2 g/mol
InChI Key: VBNADCXLCIINMP-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alanine derivatives are pivotal in pharmaceutical, biochemical, and synthetic chemistry due to their versatility as building blocks for peptides, prodrugs, and isotopic labeling agents. This article compares these compounds based on molecular structure, physicochemical properties, and functional roles.

Properties

CAS No.

76157-58-9

Molecular Formula

C7H14N2O3

Molecular Weight

174.2 g/mol

IUPAC Name

(2S)-2-[[2-(ethylamino)-2-oxoethyl]amino]propanoic acid

InChI

InChI=1S/C7H14N2O3/c1-3-8-6(10)4-9-5(2)7(11)12/h5,9H,3-4H2,1-2H3,(H,8,10)(H,11,12)/t5-/m0/s1

InChI Key

VBNADCXLCIINMP-YFKPBYRVSA-N

SMILES

CCNC(=O)CNC(C)C(=O)O

Isomeric SMILES

CCNC(=O)CN[C@@H](C)C(=O)O

Canonical SMILES

CCNC(=O)CNC(C)C(=O)O

Other CAS No.

76157-58-9

Synonyms

A 747
A-747
N-ethylcarbaminomethyl-L-alanine

Origin of Product

United States

Comparison with Similar Compounds

N-Acetyl-L-Alanine

  • Structure: Acetyl group (-COCH₃) attached to the amino group of L-alanine.
  • Molecular Weight : 131.13 g/mol .
  • CAS Number : 97-69-8 .
  • Melting Point : 125–126°C .
  • Applications: Used as a reference standard in pharmaceutical quality control (e.g., amino acid infusion formulations) .
  • Stability : Requires storage at 2–8°C to prevent decomposition .

N-Methyl-L-Alanine

  • Structure: Methyl group (-CH₃) substituted on the amino nitrogen.
  • Molecular Weight: 103.12 g/mol (calculated from C₄H₉NO₂).
  • CAS Number : 3913-67-5 .
  • Synthetic Utility : Used in peptide synthesis to modulate steric and electronic properties .

N-(t-Boc)-L-Alanine Derivatives

  • Structure: tert-Butoxycarbonyl (t-Boc) protecting group on the amino group.
  • Example : L-Alanine-2,3,3,3-d4-N-t-Boc (Molecular Weight: 193.23 g/mol; CAS: 714964-61-1) .
  • Isotopic Labeling : Deuterated variants (e.g., 98 atom% D) are employed in NMR and mass spectrometry for tracing metabolic pathways .

L-Alanine-N-(2-Ethyl-6-Methylphenyl)

  • Structure: Aromatic substitution (2-ethyl-6-methylphenyl) on the amino group.
  • CAS Number: Not explicitly listed, but structurally related to intermediates in agrochemical synthesis .
  • Applications: Potential use in designing herbicides or pharmaceutical intermediates due to its bulky aryl group .

Data Table: Key Properties of Alanine Derivatives

Compound Molecular Weight (g/mol) CAS Number Functional Group Melting Point (°C) Key Applications
N-Acetyl-L-alanine 131.13 97-69-8 Acetyl (-COCH₃) 125–126 Pharmaceutical standards
N-Methyl-L-alanine 103.12 3913-67-5 Methyl (-CH₃) Not reported Biomarker research
L-Alanine-N,N,O-d3 92.11 (deuterated) 19470-97-4 Deuterated amino group Not reported Isotopic tracing
N-(t-Boc)-L-alanine-d4 193.23 714964-61-1 t-Boc-protected Not reported Peptide synthesis

Stability and Handling

  • N-Acetyl-L-alanine : Degrades at room temperature; requires refrigeration to maintain integrity .
  • Deuterated Compounds : Sensitive to moisture; stored under inert conditions to prevent proton exchange .

Analytical Characterization

  • NMR and MS : Deuterated alanines (e.g., L-Alanine-N,N,O-d3) are characterized via ¹H/²H NMR and high-resolution mass spectrometry to confirm isotopic enrichment .
  • Chromatography : N-Acetyl-L-alanine is quantified using HPLC in pharmaceutical formulations, with retention times calibrated against certified standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.